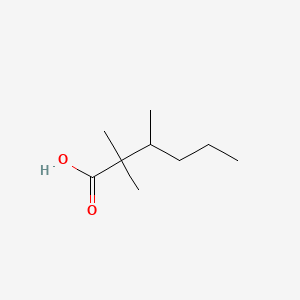
2,2,3-trimethylhexanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain carboxylic acid, known for its unique structure and properties. This compound is used in various industrial applications, particularly in the production of synthetic lubricants and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,3-Trimethylhexanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of olefins followed by oxidation. For instance, the hydroformylation of 2,2,3-trimethylpentene can yield the corresponding aldehyde, which is then oxidized to form this compound. The reaction conditions typically involve the use of catalysts such as rhodium complexes and high-pressure conditions for the hydroformylation step.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of branched-chain hydrocarbons. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3-Trimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides and other substituted derivatives.
Aplicaciones Científicas De Investigación
2,2,3-Trimethylhexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2,2,3-trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its role in chemical reactions.
Comparación Con Compuestos Similares
2,2,3-Trimethylhexanoic acid can be compared with other similar compounds such as:
2,3,3-Trimethylhexanoic acid: Similar in structure but with different branching.
2-Ethylhexanoic acid: Another branched-chain carboxylic acid with different applications.
3,5,5-Trimethylhexanoic acid: Used in similar industrial applications but with distinct properties
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields.
Propiedades
Número CAS |
64525-22-0 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2,2,3-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-5-6-7(2)9(3,4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11) |
Clave InChI |
OJEWIWBDGBRNFP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




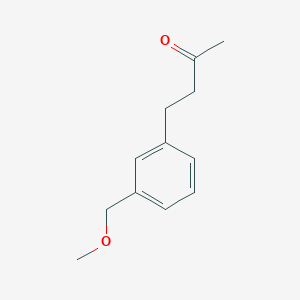
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride](/img/structure/B15322802.png)

![1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine](/img/structure/B15322812.png)
![rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B15322816.png)
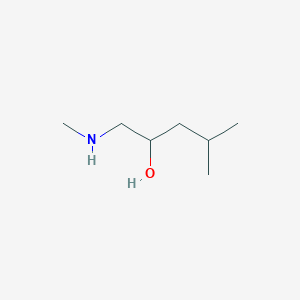
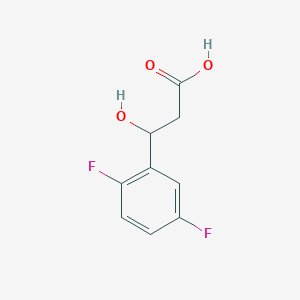
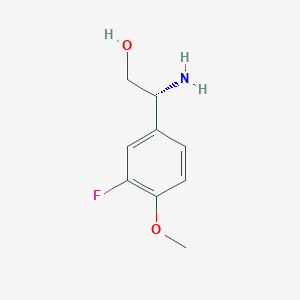
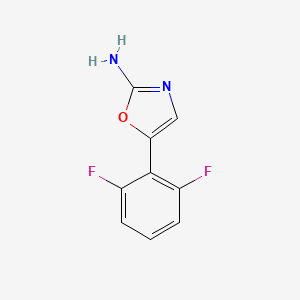
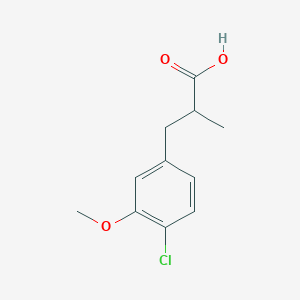
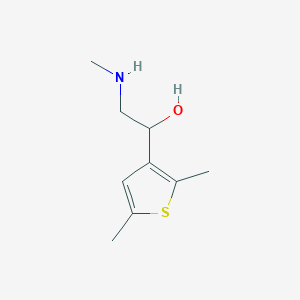
![(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol](/img/structure/B15322857.png)
